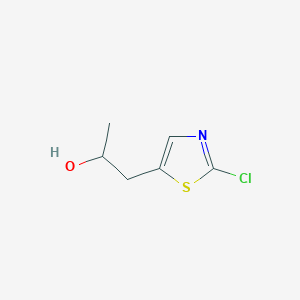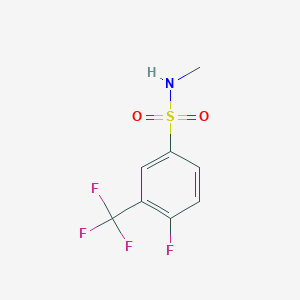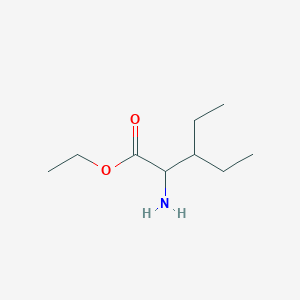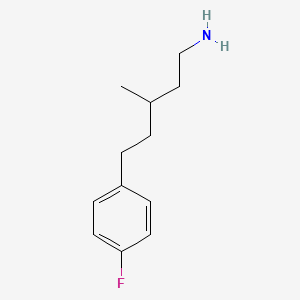![molecular formula C9H7F5O2 B13617110 [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)
[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol: is a chemical compound with the molecular formula C9H7F5O2 It is characterized by the presence of a pentafluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with pentafluoroethyl iodide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the pentafluoroethyl iodide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The pentafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-(1,1,2,2,2-pentafluoroethoxy)benzaldehyde or 4-(1,1,2,2,2-pentafluoroethoxy)benzoic acid.
Reduction: Formation of 4-(1,1,2,2,2-pentafluoroethoxy)phenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Applications De Recherche Scientifique
Chemistry: [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between fluorinated compounds and biological systems. Its fluorinated nature allows for the investigation of fluorine’s effects on biological activity and molecular recognition.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its unique chemical properties may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism by which [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The pentafluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylmethanol moiety can form hydrogen bonds and other non-covalent interactions with target molecules, modulating their activity and function.
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethoxy)phenylmethanol
- 4-(Difluoromethoxy)phenylmethanol
- 4-(Pentafluoropropoxy)phenylmethanol
Comparison: Compared to its analogs, [4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications. Additionally, the increased fluorine content can influence the compound’s reactivity and interactions with biological targets, potentially leading to improved performance in medicinal and industrial applications.
Propriétés
Formule moléculaire |
C9H7F5O2 |
|---|---|
Poids moléculaire |
242.14 g/mol |
Nom IUPAC |
[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H7F5O2/c10-8(11,12)9(13,14)16-7-3-1-6(5-15)2-4-7/h1-4,15H,5H2 |
Clé InChI |
DOGQBESXGGCKKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)OC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



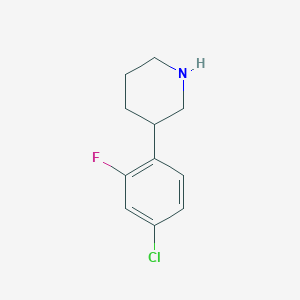
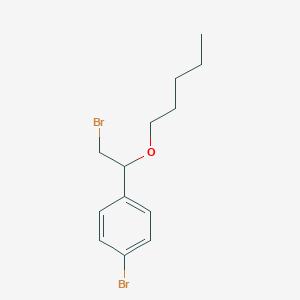
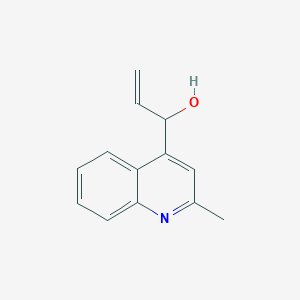
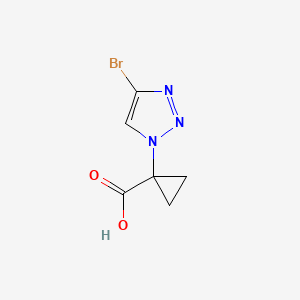
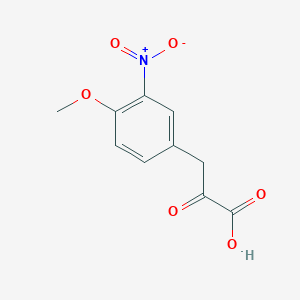
![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)


